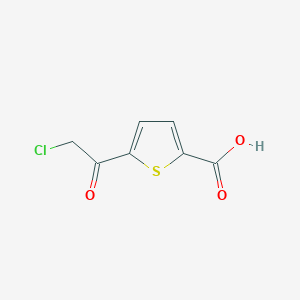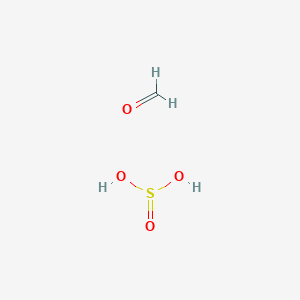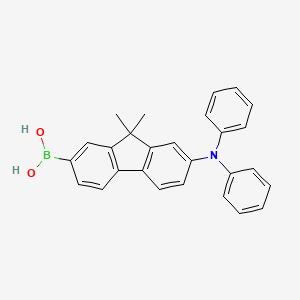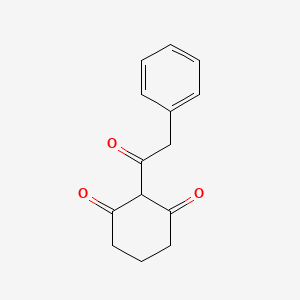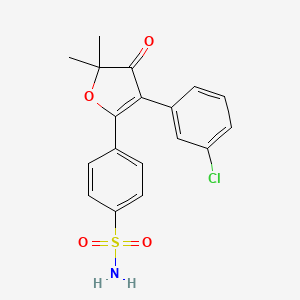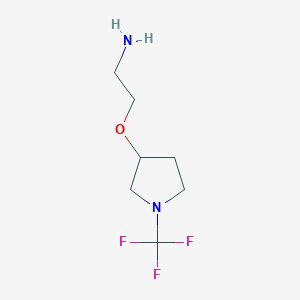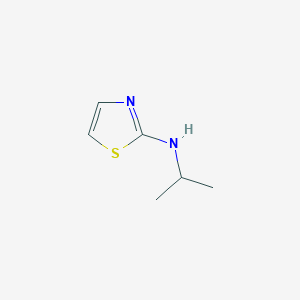![molecular formula C13H12N2 B13970239 5,7-Dimethylpyrimido[1,6-a]indole CAS No. 38349-21-2](/img/structure/B13970239.png)
5,7-Dimethylpyrimido[1,6-a]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethylpyrimido[1,6-a]indole is a heterocyclic compound with the molecular formula C13H12N2. It is characterized by a fused ring system that includes both pyrimidine and indole moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethylpyrimido[1,6-a]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with a suitable indole derivative in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to facilitate the cyclization process .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 5,7-Dimethylpyrimido[1,6-a]indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce halogen or nitro groups at specific positions on the indole ring .
Applications De Recherche Scientifique
5,7-Dimethylpyrimido[1,6-a]indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5,7-Dimethylpyrimido[1,6-a]indole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids, depending on the context of its application. The pathways involved often relate to the modulation of biological processes such as cell signaling, gene expression, or metabolic pathways .
Comparaison Avec Des Composés Similaires
- 5,7-Dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole
- 5,7-Dimethylpyrimido[3,4-a]indole
Comparison: 5,7-Dimethylpyrimido[1,6-a]indole is unique due to its specific ring fusion and substitution pattern. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .
Propriétés
Numéro CAS |
38349-21-2 |
|---|---|
Formule moléculaire |
C13H12N2 |
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
5,7-dimethylpyrimido[1,6-a]indole |
InChI |
InChI=1S/C13H12N2/c1-9-3-4-13-11(7-9)10(2)12-5-6-14-8-15(12)13/h3-8H,1-2H3 |
Clé InChI |
AWVNMLAXOCCOIM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N3C=NC=CC3=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Pentanedione, 3-[bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]-](/img/structure/B13970158.png)
